molecular formula C16H19N5O2S B11194009 4-amino-N-(4-methoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide

4-amino-N-(4-methoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide

Cat. No.: B11194009
M. Wt: 345.4 g/mol
InChI Key: FNIPTBMNHAMLJO-UHFFFAOYSA-N
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Description

4-amino-N-(4-methoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-methoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Methoxyphenyl Group: This step might involve the use of coupling reactions such as Suzuki or Heck coupling.

    Incorporation of the Thiomorpholine Ring: This can be done through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-methoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways to induce desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxamide
  • 4-amino-N-(4-methoxyphenyl)-2-(piperidin-4-yl)pyrimidine-5-carboxamide

Uniqueness

4-amino-N-(4-methoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

4-amino-N-(4-methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxamide

InChI

InChI=1S/C16H19N5O2S/c1-23-12-4-2-11(3-5-12)19-15(22)13-10-18-16(20-14(13)17)21-6-8-24-9-7-21/h2-5,10H,6-9H2,1H3,(H,19,22)(H2,17,18,20)

InChI Key

FNIPTBMNHAMLJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCSCC3

Origin of Product

United States

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